molecular formula C10H20O3 B14186542 (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol CAS No. 847797-32-4

(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol

Cat. No.: B14186542
CAS No.: 847797-32-4
M. Wt: 188.26 g/mol
InChI Key: CNYFGLAROLNGDG-LHIURRSHSA-N
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Description

(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6-dimethylhept-5-en-2-ol, which undergoes a series of reactions including oxidation, reduction, and hydroxylation to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups and the formation of the double bond under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a fully saturated alcohol.

Scientific Research Applications

(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of hydroxyl groups and double bonds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-2,6-Dimethyloct-7-ene-2,3,6-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The double bond may also participate in reactions that modify the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-Methyltetrahydrofolic acid: Shares a similar structural motif with multiple hydroxyl groups.

    (2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry and functional groups.

Uniqueness

(6S)-2,6-Dimethyloct-7-ene-2,3,6-triol is unique due to its specific combination of hydroxyl groups and a double bond, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

847797-32-4

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(6S)-2,6-dimethyloct-7-ene-2,3,6-triol

InChI

InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3/t8?,10-/m1/s1

InChI Key

CNYFGLAROLNGDG-LHIURRSHSA-N

Isomeric SMILES

C[C@](CCC(C(C)(C)O)O)(C=C)O

Canonical SMILES

CC(C)(C(CCC(C)(C=C)O)O)O

Origin of Product

United States

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